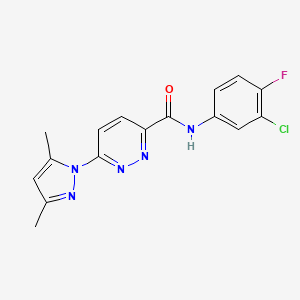
N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a chloro and fluoro-substituted phenyl group, and a dimethylated pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to the formation of derivatives with different substituents.
科学的研究の応用
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has shown potential as a biological probe. It can be used to study biological processes and interactions at the molecular level.
Medicine: This compound has been investigated for its potential medicinal properties. It may serve as a lead compound in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
作用機序
The mechanism by which N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-cyano-1-phenyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
N-(2-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
N-(3-chloro-4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Uniqueness: N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has attracted attention in pharmacological research for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Chlorinated and fluorinated phenyl moiety
- Pyridazine core
- Dimethyl pyrazole substituent
The molecular formula is C15H14ClFN5O and its IUPAC name is this compound.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.
Inhibitory Activity
- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters. For instance, related compounds have demonstrated IC50 values of 1.57 µM for MAO-A and 4.19 µM for MAO-B, indicating potential for treating neurodegenerative disorders .
- Anti-inflammatory Properties : Similar compounds containing the pyrazole group have been evaluated for anti-inflammatory effects. For example, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, with selectivity indices suggesting a preference for COX-2 inhibition over COX-1 .
Biological Activity Data
The following table summarizes key biological activities associated with derivatives of the compound:
Study on Neurodegenerative Disorders
A study focusing on the neuroprotective potential of related compounds demonstrated their ability to selectively inhibit MAO-B, suggesting a role in mitigating symptoms associated with Alzheimer's disease. The reversible nature of this inhibition was confirmed through dialysis recovery studies .
Anti-inflammatory Efficacy
Research on anti-inflammatory activity revealed that derivatives of the compound exhibited promising results against COX enzymes, with some compounds showing greater efficacy than standard treatments like diclofenac sodium . This positions them as potential candidates for further development in treating inflammatory diseases.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-7-10(2)23(22-9)15-6-5-14(20-21-15)16(24)19-11-3-4-13(18)12(17)8-11/h3-8H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLTPNHKHFYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














